Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiadiazole derivative with an isocyanate or by using a phosgene-based reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. In cancer research, the compound may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and division.
Comparison with Similar Compounds
Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but lacks the dimethyl groups on the phenyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a single methyl group on the phenyl ring.
The uniqueness of this compound lies in the presence of the 3,4-dimethylphenyl group, which may contribute to its specific biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-4-22-12(20)8-23-15-19-18-14(24-15)17-13(21)16-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRTXBKUQBLZHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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